
2-Methyl-1-(1-oxo-1lambda~5~-pyridin-3-yl)-2-(pyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide is a complex organic compound with the molecular formula C14H14N2O2 It features a pyridine ring substituted with a 2,2-dimethyl-1-oxo-2-(3-pyridinyl)ethyl group and an additional pyridine 1-oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid catalyst to form the intermediate 3-[2,2-dimethyl-1,3-dioxolan-4-yl]pyridine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives .
Aplicaciones Científicas De Investigación
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[2,2-Dimethyl-1-oxo-2-(2-pyridinyl)ethyl]pyridine 1-oxide
- 3-[2,2-Dimethyl-1-oxo-2-(4-pyridinyl)ethyl]pyridine 1-oxide
- 2,6-Dimethyl-3,7-octadiene-2,6-diol
Uniqueness
3-[2,2-Dimethyl-1-oxo-2-(3-pyridinyl)ethyl]pyridine 1-oxide is unique due to its specific substitution pattern on the pyridine rings, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
71539-51-0 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-methyl-1-(1-oxidopyridin-1-ium-3-yl)-2-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H14N2O2/c1-14(2,12-6-3-7-15-9-12)13(17)11-5-4-8-16(18)10-11/h3-10H,1-2H3 |
Clave InChI |
LLMVOLKBJBCMDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CN=CC=C1)C(=O)C2=C[N+](=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


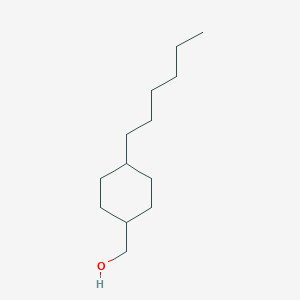
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
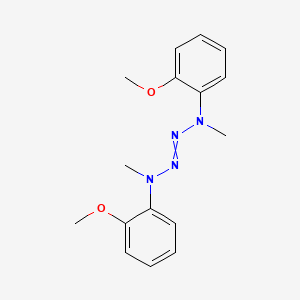
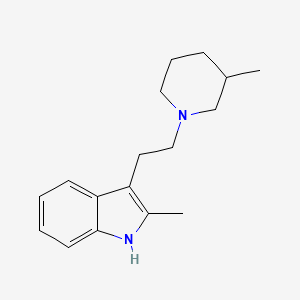

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

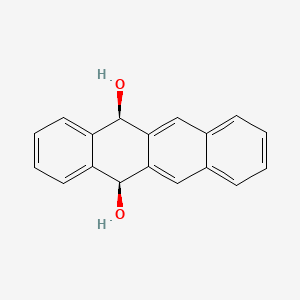
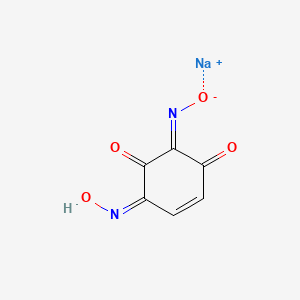

![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)

